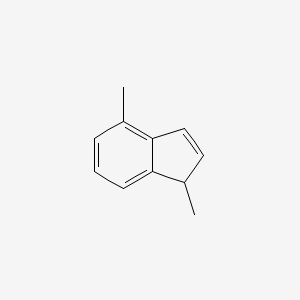
4,1-Dimethyl-inden
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethyl-1H-indene is an organic compound with the molecular formula C11H12. It belongs to the class of indenes, which are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. This compound is characterized by the presence of two methyl groups attached to the first and fourth positions of the indene structure. It is a colorless liquid with a distinct aromatic odor and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dimethyl-1H-indene can be synthesized through several methods. One common approach involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives. This reaction is catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene, leading to the formation of 1-substituted-1H-indene and 1-indanone products . Another method involves the use of FeCl3 as a catalyst to cyclize dimethyl acetals of (E)-2-alkylcinnamaldehydes, resulting in 1-methoxy-2-alkyl-1H-indenes .
Industrial Production Methods: Industrial production of 1,4-dimethyl-1H-indene typically involves large-scale synthesis using similar catalytic cyclization reactions. The choice of catalysts and reaction conditions is optimized to achieve high yields and purity. The process may also involve purification steps such as distillation and recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1,4-Dimethyl-1H-indene undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced indene derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with reagents such as halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid).
Major Products Formed: The major products formed from these reactions include substituted indenes, indanones, and various functionalized derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Dimethyl-1H-indene has several scientific research applications across various fields:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4-dimethyl-1H-indene involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1,4-Dimethyl-1H-indene can be compared with other similar compounds such as:
1,1-Dimethylindene: This compound has two methyl groups attached to the same carbon atom, resulting in different chemical properties and reactivity.
4,7-Dimethylindane: This compound has methyl groups attached to the fourth and seventh positions of the indane structure, leading to variations in its chemical behavior.
2,3-Dihydro-4,7-dimethyl-1H-indene: This compound is a hydrogenated derivative with additional hydrogen atoms, affecting its stability and reactivity.
Properties
CAS No. |
66256-30-2 |
|---|---|
Molecular Formula |
C11H12 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
1,4-dimethyl-1H-indene |
InChI |
InChI=1S/C11H12/c1-8-4-3-5-10-9(2)6-7-11(8)10/h3-7,9H,1-2H3 |
InChI Key |
QHHCJRGHMCTEHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CC2=C(C=CC=C12)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















